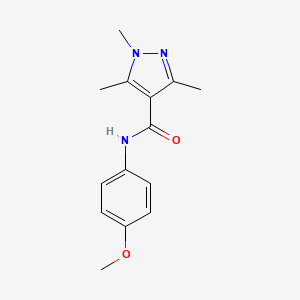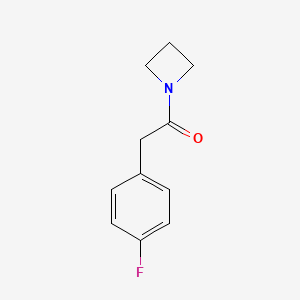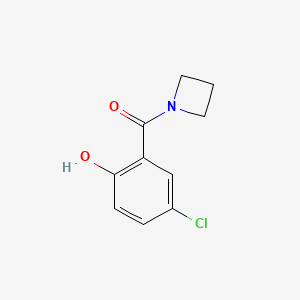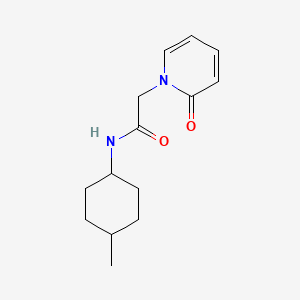
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as clopidol, is a synthetic compound that belongs to the class of heterocyclic organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用機序
Clopidol exerts its antimicrobial effects by inhibiting the activity of the enzyme thiamine pyrophosphate (TPP) synthase. TPP is an essential cofactor for several enzymes involved in energy metabolism, and its depletion leads to the death of the microorganism. Clopidol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Clopidol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the uptake of thiamine in bacteria, leading to an increase in the production of TPP. In poultry, clopidol has been shown to improve feed conversion efficiency and reduce the incidence of coccidiosis. Clopidol has also been shown to induce oxidative stress and DNA damage in cancer cells.
実験室実験の利点と制限
Clopidol has several advantages for use in lab experiments. It is a highly specific inhibitor of TPP synthase, making it a useful tool for studying thiamine metabolism. Additionally, clopidol has been extensively studied and has a well-established mechanism of action. However, clopidol has some limitations for use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, clopidol has been shown to have some toxicity in animals, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on clopidol. One area of research could be to investigate the potential of clopidol as an antitumor agent in vivo. Additionally, further studies could be conducted to explore the mechanism of action of clopidol in bacteria and its potential applications in the development of new antimicrobial agents. Finally, the toxicity of clopidol could be further evaluated to determine its safety for use in animals and humans.
Conclusion:
Clopidol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, inhibit the growth of cancer cells, and improve feed conversion efficiency in poultry. Clopidol exerts its effects by inhibiting the activity of TPP synthase, an essential enzyme in energy metabolism. While clopidol has several advantages for use in lab experiments, it also has some limitations, and its toxicity needs to be further evaluated. There are several future directions for research on clopidol, including investigating its potential as an antitumor agent and exploring its mechanism of action in bacteria.
合成法
Clopidol can be synthesized through a series of chemical reactions, starting with the condensation of 2-chloro-4-methylphenylamine and glyoxylic acid. The resulting intermediate is then reacted with 2-oxoazepan-1-yl acetic acid to yield clopidol. The synthesis of clopidol is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Clopidol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used as a feed additive to prevent coccidiosis in poultry. Clopidol has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, clopidol has been used as a tool to study the role of thiamine metabolism in bacteria.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-6-7-13(12(16)9-11)17-14(19)10-18-8-4-2-3-5-15(18)20/h6-7,9H,2-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICZBTUBQWMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
